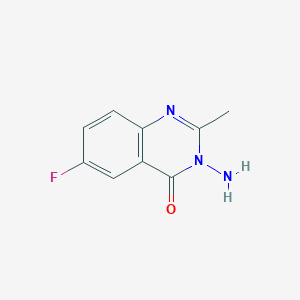

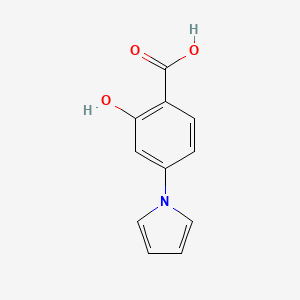

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

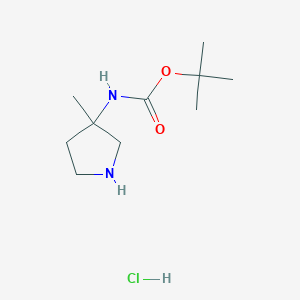

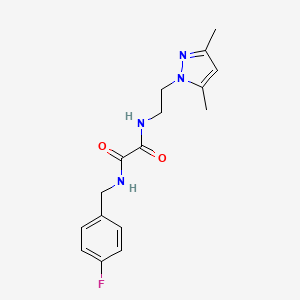

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is 1S/C11H9NO3/c13-10-7-8 (12-5-1-2-6-12)3-4-9 (10)11 (14)15/h1-7,13H, (H,14,15) .Physical And Chemical Properties Analysis

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a powder at room temperature . It has a melting point of 243-245°C .科学的研究の応用

Controlled Fabrication of Hybrid Films

One application of 4-(pyrrole-1-yl) benzoic acid derivatives involves the controlled fabrication of multilayered hybrid films, such as nickel hexacyanoferrate (NiHCF) assemblies. These films are characterized by their good stability and high dynamics of charge transport, making them useful in electrochemical applications (Makowski et al., 2007).

Novel Fluorescence Probes for ROS Detection

Derivatives of the chemical have also been developed as novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. These probes can reliably distinguish between specific reactive oxygen species, offering tools for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Inhibition of Influenza Neuraminidase

In medicinal chemistry, a derivative with a 2-pyrrolidinone ring effectively replaces the N-acetylamino group in benzoic acid inhibitors of influenza neuraminidase, offering a new template for developing more potent inhibitors (Brouillette et al., 1999).

Photophysical Properties of Coordination Polymers

Aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and potential applications in materials science (Sivakumar et al., 2011).

Fluorescent Sensor for Primary Amine Detection

Another application is the use of pyrrole-substituted benzoic acid derivatives as fluorescent sensors for the rapid and sensitive detection of primary amine gas. The emission can be switched between dark and bright states, enabling its use in detecting amines (Han et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-4-pyrrol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBHHIRDQQZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2766824.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)